molecular formula C9H13Cl3O2 B8374886 Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major

Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major

Cat. No.: B8374886
M. Wt: 259.6 g/mol
InChI Key: YCUDCHKDRGFXPX-UHFFFAOYSA-N
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Description

Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major is a chemical compound known for its unique molecular structure and properties. It is an ester derivative of cyclopropane carboxylic acid, characterized by the presence of a trichloroethyl group. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major typically involves the reaction of 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropanecarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives .

Scientific Research Applications

Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major involves its interaction with specific molecular targets. The trichloroethyl group plays a crucial role in its reactivity, enabling it to participate in various chemical transformations. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where such characteristics are desired .

Properties

Molecular Formula

C9H13Cl3O2

Molecular Weight

259.6 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H13Cl3O2/c1-8(2)5(4-9(10,11)12)6(8)7(13)14-3/h5-6H,4H2,1-3H3

InChI Key

YCUDCHKDRGFXPX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)OC)CC(Cl)(Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 250 ml of methanol solution containing 36 g of sodium hydroxide were added 26.8 g of 2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropyl methyl ketone (purity: 97.9%, cis/trans ratio: 91.5/8.5) under cooling with ice, and then 27.6 g of chlorine gas were absorbed from the surface of the solution for 100 minutes and stirred for 30 minutes. Then 25.2 g of sodium sulfite (7 hydrate) and 200 ml of water were added and the mixture was stirred for 30 minutes to decompose excess hypochlorite. Then the reaction mixture was made acidic with conc. hydrochloric acid. After separating lower organic layer deposited, water layer was subjected to extraction with ether, and the ether layer was mixed with the separated organic layer and washed with sodium bicarbonate aqueous solution and a saturated sodium chloride aqueous solution. After distilling off the ether, vacuum distillation was carried out to obtain 8.3 g of methyl 2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropanecarboxylate, b.p. 77°-86° C./0.4 mmHg, cis/trans ratio 88/12, purity 87.8%, yield 26.3% and 15 g of 2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropanecarboxylic acid, b.p. 104°-120° C./0.4 mmHg, cis/trans ratio 82.8/17.2, purity 91.8%, yield 52.0%. Further, the sodium bicarbonate aqueous wash solution was acidified to obtain 1.4 g of 2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropanecarboxylic acid.
Name
2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropyl methyl ketone
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

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